Sulfanyl thiohypochlorite

Description

Sulfanyl thiohypochlorite (chemical formula: HSClO) is a theoretical or rarely studied compound hypothesized to contain both a sulfanyl (–SH) group and a thiohypochlorite (–SClO) moiety. However, direct experimental data on its properties, stability, or applications are scarce in the literature. This article infers its comparative behavior based on structurally or functionally related compounds, such as sulfanyl-containing organics (e.g., famotidine), hypochlorite derivatives (e.g., sodium hypochlorite), and thio-analogs discussed in available research .

Properties

IUPAC Name |

sulfanyl thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHS2/c1-3-2/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKUJDADVODZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

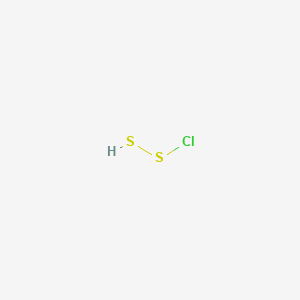

Canonical SMILES |

SSCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39594-91-7 | |

| Record name | Sulfur chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039594917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfanyl thiohypochlorite can be synthesized through the reaction of hydrogen sulfide with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows: [ \text{H}_2\text{S} + \text{Cl}_2 \rightarrow \text{HSCl} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the careful handling of reactants and the use of specialized equipment to manage the exothermic nature of the reaction. The process requires precise control of temperature and pressure to optimize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of sulfur.

Reduction: The compound can also be reduced to form hydrogen sulfide and other sulfur-containing species.

Substitution: this compound can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Nucleophiles: Various nucleophiles, including amines and thiols, can react with this compound.

Major Products:

Oxidation Products: Sulfur dioxide and sulfur trioxide.

Reduction Products: Hydrogen sulfide.

Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Applications in Scientific Research

Sulfanyl thiohypochlorite has several notable applications across different scientific domains:

Chemical Synthesis

This compound is utilized in organic synthesis as a reagent for the introduction of sulfur-containing groups into organic molecules. Its ability to act as a chlorinating agent makes it valuable in the synthesis of various sulfur-containing compounds.

Biological Applications

The compound has been investigated for its potential biological activities, particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for applications in disinfectants and antiseptics.

- Cellular Mechanisms : Studies have shown that this compound can influence cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Environmental Science

Due to its reactive nature, this compound is also studied for its role in environmental chemistry, particularly in the degradation of pollutants and the treatment of wastewater.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth at low concentrations.

Case Study 2: Cellular Signaling

Research investigating the effects of this compound on cancer cell lines revealed that it can induce apoptosis through oxidative stress mechanisms. The study highlighted its potential as an anticancer agent, warranting further exploration into its therapeutic applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Used as a reagent for introducing sulfur groups into organic compounds. | Effective in synthesizing various sulfur-containing derivatives. |

| Antimicrobial Activity | Exhibits antimicrobial properties against bacteria. | Significant growth inhibition observed in tested bacterial strains. |

| Cellular Mechanisms | Influences apoptosis and cell proliferation pathways. | Induces oxidative stress leading to apoptosis in cancer cells. |

| Environmental Science | Potential role in pollutant degradation and wastewater treatment. | Reactive nature aids in breaking down complex pollutants. |

Mechanism of Action

The mechanism of action of sulfanyl thiohypochlorite involves its reactivity with various substrates. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include nucleophilic sites on organic molecules, where it can facilitate the formation of new chemical bonds. The pathways involved in its reactions are influenced by the presence of other reagents and the specific conditions under which the reactions occur.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfanyl-Containing Organic Compounds

Compounds with sulfanyl (–S–) groups, such as famotidine and N-substituted sulfanyl acetamides , demonstrate diverse biological activities. For example:

- Famotidine (3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanimidamide) uses its sulfanyl group to modulate histamine receptor binding, inhibiting gastric acid secretion .

- N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides exhibit enzyme inhibitory activity against α-glucosidase, butyrylcholinesterase (BChE), and lipoxygenase (LOX). For instance, compound 8q showed an IC₅₀ of 49.71 µM for α-glucosidase inhibition, comparable to the standard drug acarbose .

Hypothetical Comparison with Sulfanyl Thiohypochlorite :

Unlike these organics, this compound lacks a complex carbon backbone, suggesting it may prioritize redox reactivity (via –SClO) over targeted bioactivity. Its sulfanyl group could act as a nucleophile or reductant, contrasting with famotidine’s role in receptor blocking.

Hypochlorite and Thiohypochlorite Derivatives

- Sodium Hypochlorite (NaClO): A well-known oxidizer and disinfectant. Its hypochlorite ion (ClO⁻) is stable in aqueous solutions but decomposes under heat or light.

- Thiophene Derivatives: Compounds like thiophene fentanyl hydrochloride incorporate sulfur in aromatic systems. While thiophene’s sulfur contributes to aromatic stability, this compound’s sulfur is non-aromatic and likely participates in redox reactions .

Functional and Reactivity Comparison

Table 1: Key Properties of this compound and Analogs

Key Observations :

Biological Relevance: Unlike sulfanyl organics (e.g., famotidine), this compound is unlikely to exhibit direct pharmacological activity due to its inorganic structure.

Synthetic Utility : Its –SH group could serve as a precursor for sulfur-containing polymers or catalysts, akin to thiophene derivatives but with distinct mechanistic pathways .

Biological Activity

Sulfanyl thiohypochlorite, a compound with the molecular formula R-SClO (where R represents an alkyl or aryl group), is of significant interest in biological and chemical research due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound exhibits biological activity primarily through its ability to release hypochlorous acid (HOCl) upon hydrolysis. Hypochlorous acid is known for its antimicrobial properties, making this compound a candidate for applications in disinfection and sanitation. The compound can interact with various biological molecules, leading to oxidative stress in microbial cells, which disrupts cellular functions and ultimately results in cell death.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have shown that it can effectively reduce bacterial load in contaminated environments.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.1% | |

| Staphylococcus aureus | 0.05% | |

| Candida albicans | 0.2% |

Case Study: Disinfection Efficacy

In a controlled study, this compound was tested for its efficacy in disinfecting surfaces contaminated with Staphylococcus aureus. The results indicated a 99.9% reduction in bacterial counts within 10 minutes of exposure to a 0.05% solution, demonstrating its potential as a rapid disinfectant in healthcare settings.

Cytotoxicity

While this compound is effective against pathogens, its cytotoxic effects on human cells have also been studied. Research indicates that at higher concentrations, it can induce apoptosis in human fibroblast cells.

Case Study: Impact on Human Cells

In vitro studies revealed that exposure to concentrations above 0.1% led to significant cell death in human fibroblasts within 24 hours, suggesting careful consideration of dosage when utilizing this compound for antimicrobial purposes.

Research Findings

Recent studies have focused on optimizing the formulation of this compound to enhance its stability and efficacy. Research has indicated that combining it with other agents can improve its antimicrobial properties while reducing cytotoxicity.

Formulation Enhancements

- Stabilizers : Adding stabilizers can prolong the shelf life and effectiveness of this compound solutions.

- Synergistic Agents : Combining with surfactants or other antimicrobial agents has shown improved efficacy against biofilms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.